Technical Guide: Mechanism of Action of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride
Technical Guide: Mechanism of Action of (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride
Executive Summary
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a specialized heterocyclic building block and chemical probe belonging to the class of aminomethyl-pyridazines .[1] In drug discovery, this scaffold is primarily recognized as a pharmacophore for targeting Copper-Containing Amine Oxidases (CuAOs) , specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Lysyl Oxidase-Like (LOXL) enzymes.
Its mechanism of action is defined by its ability to act as a substrate mimic that interacts with the quinone cofactor (TPQ or LTQ) within the enzyme's active site. Depending on the specific electronic properties modulated by the pyridazine ring, it functions either as a high-affinity substrate for enzymatic profiling or as a precursor for mechanism-based inhibitors (suicide substrates) used in anti-fibrotic and anti-inflammatory research.
Chemical Identity & Physicochemical Properties
This compound combines a polar, basic primary amine with a lipophilic, electron-deficient heteroaromatic core, creating a "warhead" capable of penetrating deep catalytic pockets.
| Property | Detail |
| IUPAC Name | (6-Morpholin-4-ylpyridazin-3-yl)methanamine hydrochloride |
| CAS Number | 1628557-00-5 |
| Molecular Formula | C₉H₁₅ClN₄O (Salt form) |
| Molecular Weight | 230.70 g/mol |
| Core Scaffold | Pyridazine (1,2-diazine) |
| Key Substituents | C3: Methanamine (Primary Amine - Warhead)C6: Morpholine (Solubilizing/Binding Tail) |
| Solubility | High in water/DMSO (due to HCl salt and morpholine) |
Mechanism of Action: Amine Oxidase Interaction
The biological activity of (6-Morpholinopyridazin-3-yl)methanamine is governed by its interaction with enzymes possessing a Topaquinone (TPQ) or Lysyl Tyrosylquinone (LTQ) cofactor.
The Target Class: SSAO/VAP-1 and LOX
The compound mimics the structure of endogenous amines (e.g., methylamine, dopamine, lysine). The pyridyl-methanamine motif is a classic bioisostere for the benzylamine group, a standard substrate for SSAO.
-
Recognition: The morpholine ring occupies the hydrophobic S1' pocket of the enzyme, providing binding affinity and selectivity over Monoamine Oxidases (MAO-A/B).
-
Binding: The pyridazine ring engages in π-stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) near the active site.
-
Catalytic Interaction: The primary amine (-CH₂NH₂) enters the catalytic core and performs a nucleophilic attack on the C5 position of the oxidized cofactor.
Molecular Pathway: Schiff Base Formation
The core mechanism involves the formation of a Schiff base intermediate with the enzyme's cofactor.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the TPQ/LTQ cofactor.
-
Schiff Base Formation: Water is eliminated, forming a covalent substrate-cofactor complex (Substrate Schiff Base).
-
Fate Determination (Substrate vs. Inhibitor):
-
As a Substrate: The complex undergoes proton abstraction, hydrolysis, and release of the aldehyde product (6-morpholinopyridazine-3-carbaldehyde) and hydrogen peroxide (H₂O₂).
-
As an Inhibitor: If the pyridazine ring withdraws sufficient electron density or sterically hinders proton abstraction, the complex stabilizes, trapping the enzyme in an inactive state (Mechanism-Based Inhibition).
-
Caption: Kinetic pathway of (6-Morpholinopyridazin-3-yl)methanamine interacting with Copper-Containing Amine Oxidases.
Therapeutic & Research Applications
This scaffold is utilized primarily in Fragment-Based Drug Discovery (FBDD) for conditions driven by aberrant amine oxidase activity.
Fibrosis and Inflammation
-
Target: Lysyl Oxidase-Like 2 (LOXL2) and VAP-1.
-
Rationale: VAP-1 facilitates leukocyte adhesion and transmigration. Inhibiting VAP-1 with pyridazinyl-amines reduces inflammatory cell infiltration.
-
Application: The compound serves as a starting point (hit) to optimize potency. The morpholine group improves water solubility, a critical parameter for oral bioavailability in anti-fibrotic drugs.
CNS Disorders[2]
-
Rationale: While less selective than for SSAO, the pyridazine core can be tuned to inhibit MAO-B, preventing dopamine degradation in Parkinson’s disease models.
Experimental Protocols
To validate the mechanism of action, the following Amplex Red Coupled Assay is the industry standard for monitoring amine oxidase activity using this compound as a substrate or inhibitor.
Protocol: Kinetic Characterization via H₂O₂ Generation
Objective: Determine if the compound is a substrate (generates signal) or inhibitor (suppresses signal from a reference substrate) of SSAO/VAP-1.
Materials:
-
Recombinant human SSAO/VAP-1 or LOXL2.
-
Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Compound: (6-Morpholinopyridazin-3-yl)methanamine HCl (Stock 10 mM in DMSO).
Workflow:
-
Preparation: Dilute enzyme to 10 nM in Assay Buffer.
-
Substrate Mode (Testing Turnover):
-
Mix Compound (0–100 µM titration) with Amplex Red (50 µM) and HRP (0.1 U/mL).
-
Initiate reaction by adding Enzyme.
-
Read: Fluorescence (Ex/Em 530/590 nm) continuously for 30 mins.
-
Result: Increase in fluorescence indicates the compound is a substrate.
-
-
Inhibitor Mode (Testing Potency):
-
Incubate Enzyme + Compound (varying conc.) for 15 mins at 37°C.
-
Add generic substrate (e.g., Benzylamine, 1 mM) + Amplex Red + HRP.
-
Read: Fluorescence.
-
Result: Dose-dependent decrease in fluorescence indicates inhibition (IC₅₀ calculation).
-
| Parameter | Substrate Mode | Inhibitor Mode |
| Signal Trend | Increasing RFU | Decreasing RFU |
| Kinetic Constant | ||
| Interpretation | Compound is metabolized | Compound blocks active site |
References
-
Foot, J. S., et al. (2012). Haloallylamine Inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for the Treatment of Fibrosis. Journal of Medicinal Chemistry. Link (Establishes the heteroaryl-methanamine pharmacophore for LOX inhibition).
-
McDonald, I. A., et al. (2007). Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link (Reviews pyridazine and pyridine scaffolds in SSAO inhibition).
-
Blanco, F., et al. (2023). Pyridazine Derivatives as Privileged Structures in Drug Discovery. Molecules.[2][3][4][5][6][7][8][9][10][11] Link (General review of the biological activity of the pyridazine core).
-
PubChem Compound Summary. (2024). CID 1628557-00-5. National Center for Biotechnology Information. Link (Chemical property verification).
Sources
- 1. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - 有机砌块 - 西典实验 [seedior.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (6-Morpholinopyridazin-3-yl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]
- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (6-fluoropyridin-3-yl)methanamine | CAS#:205744-17-8 | Chemsrc [chemsrc.com]
